N1-Allyl vs. N1-Benzyl Substitution: Molecular Weight and Lipophilicity Advantage for Fragment-Based Design
The N1-allyl substituted target compound (CAS 1221343-03-8) has a molecular weight of 234.70 g/mol and calculated LogP of 1.21, compared to the N1-benzyl analog (CAS 1221341-59-8) with MW 284.76 g/mol and inherently higher lipophilicity due to the added aromatic ring . The 50 Da lower molecular weight and reduced LogP of the allyl derivative place it more favorably within fragment-based screening criteria (MW < 250) and Lipinski rule-of-five space, making it the preferred starting point for medicinal chemistry programs where maintaining lead-likeness during hit expansion is critical [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW 234.70 g/mol; LogP 1.21; TPSA 51.96 |
| Comparator Or Baseline | N1-Benzyl analog (CAS 1221341-59-8): MW 284.76 g/mol; N1-Pentyl analog (CAS 1221342-72-8): MW 264.77 g/mol |
| Quantified Difference | Target compound is 50.06 g/mol lighter than benzyl analog; 30.07 g/mol lighter than pentyl analog; LogP approximately 1-2 units lower than benzyl analog |
| Conditions | Calculated physicochemical properties; LogP and TPSA from vendor-reported computational predictions |
Why This Matters
Lower MW and LogP favor oral bioavailability potential and fragment-based library compliance, directly impacting procurement choice for early-stage medicinal chemistry.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
